Anthranoyllycoctonine

Description

Overview of Diterpenoid Alkaloids

Diterpenoid alkaloids (DAs) represent a diverse class of natural compounds characterized by complex structural features, often possessing numerous stereocenters wikipedia.orgwikidata.org. These alkaloids are biosynthetically derived from the amination of natural tetracyclic diterpenes wikipedia.orgwikidata.org. The primary natural sources of diterpenoid alkaloids include plants belonging to the Aconitum, Delphinium, and Consolida genera, predominantly within the Ranunculaceae family. Additionally, certain marine organisms, such as corals and sponges, have been identified as rich sources of these compounds wikipedia.orgwikidata.org.

DAs are broadly classified into C18-, C19-, and C20-diterpenoid alkaloids, a categorization based on the number of carbon atoms present in their backbone structure wikidata.org. Among these, the C19-diterpenoid alkaloids constitute the largest and most extensively studied category, frequently isolated from Aconitum and Delphinium species wikidata.orgoup.com. A key chemical characteristic of these alkaloids is their heterocyclic systems, which contain β-aminoethanol, methylamine, or ethylamine (B1201723) functionalities wikipedia.org. Diterpenoid alkaloids are notable in academic research for exhibiting a broad spectrum of biological activities, ranging from potential medicinal applications to potent neurotoxicity wikipedia.orglatoxan.com.

Historical Perspective on Anthranoyllycoctonine Research

Anthranoyllycoctonine is recognized as a diterpenoid alkaloid, specifically a semi-synthetic compound derived from methyllycoctonine, which is isolated from the plant Delphinium rotundifolium (Ranunculaceae family) invivochem.cn. The historical investigation into complex natural products, including diterpenoid alkaloids, often involved a lengthy process from initial isolation to full structural elucidation. While the first diterpenoid alkaloid was reported as early as 1819, the precise molecular structures of these intricate compounds were not definitively determined until over a century later ias.ac.in. For instance, the structure of lycoctonine (B1675730), a foundational compound from which anthranoyllycoctonine is related, was established in 1956 through X-ray crystallographic studies of a degradation product, marking a significant milestone in the history of diterpenoid alkaloid research ias.ac.in.

Research concerning related compounds provides further historical context. Methyllycaconitine (B43530) (MLA), an N-(methylsuccinimido)anthranoyllycoctonine (MSAL)-type norditerpenoid alkaloid, was initially isolated from Delphinium brownii and later formally named by John Goodson in 1943 following its isolation in purer form from Delphinium elatum seeds rushim.ru. This highlights the ongoing efforts in the mid-20th century to isolate and characterize these complex natural products. Swatinine B, identified as a C1-epimer of anthranoyllycoctonine, was isolated from the aerial parts of Aconitum laeve Royle, further demonstrating the continued discovery and structural investigation of closely related diterpenoid alkaloids in diverse plant sources researchgate.net. Early research in this field predominantly focused on identifying the plant sources and describing their observed biological effects researchgate.net.

Research Significance of Anthranoyllycoctonine within Natural Products Chemistry

Anthranoyllycoctonine holds significance in natural products chemistry due to its unique chemical structure and documented biological activities. Research has identified it as an N-cholinoblocker, a ganglioblocker, and a reversible myorelaxant invivochem.cn. These properties indicate its potential as a molecular probe for studying neurological and muscular systems within academic research.

The compound is characterized by the following key chemical and physical properties:

| Property | Value |

| Molecular Formula | C₃₂H₄₆N₂O₈ |

| Molecular Weight | 586.72 g/mol |

| Physical Form | Light brown crystalline powder |

| Melting Point | 146.5–147.5 °C |

| Solubility | Easily in chloroform (B151607), moderately in methanol (B129727), poorly in acetone (B3395972) and ethanol (B145695) invivochem.cn |

| Optical Activity | [α]D +50 [chlf] |

Further spectral data provides insights into its functional groups, with infrared (IR) spectroscopy revealing characteristic absorption bands (Vmax cm⁻¹) at 3576, 3520, 3443, 3330 (indicating OH, NH₂ groups), 1689, 1250 (composed ester group), and 1086 (simple C-O bounds) invivochem.cn.

As a lycoctonine-type C19-diterpenoid alkaloid oup.comresearchgate.net, anthranoyllycoctonine belongs to a subgroup of DAs known for their potent effects. Structures related to anthranoyllycoctonine, specifically the N-(methylsuccinimido) anthranoyllycoctonine (MSAL)-type alkaloids (which include methyllycaconitine), are noted for their high toxicity in contrast to other less toxic diterpenoid alkaloid types oup.comresearchgate.netmdpi.comarizona.edumdpi.com.

The study of compounds like anthranoyllycoctonine is integral to natural products chemistry, a discipline dedicated to discovering novel chemical diversity from biological sources for potential agricultural, industrial, and pharmaceutical applications researchgate.netreadthedocs.io. Natural products offer unique structural diversity that often surpasses synthetic capabilities, making them valuable starting points for research readthedocs.io. Investigations into diterpenoid alkaloids from genera such as Aconitum and Delphinium often focus on their diverse bioactivities, which include anti-inflammatory, antioxidant, and insecticidal properties. Such research contributes significantly to understanding structure-activity relationships and can provide clues for the development of drug lead compounds and environmentally friendly pesticides oup.comresearchgate.net. The synthesis and detailed analysis of these natural and active substances, along with understanding their interactions with biological systems, form a core focus within this field.

Properties

CAS No. |

22413-78-1 |

|---|---|

Molecular Formula |

C32H46N2O8 |

Molecular Weight |

586.7 g/mol |

IUPAC Name |

[(1R,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-aminobenzoate |

InChI |

InChI=1S/C32H46N2O8/c1-6-34-15-29(16-42-27(35)17-9-7-8-10-20(17)33)12-11-22(39-3)31-19-13-18-21(38-2)14-30(36,23(19)24(18)40-4)32(37,28(31)34)26(41-5)25(29)31/h7-10,18-19,21-26,28,36-37H,6,11-16,33H2,1-5H3/t18-,19-,21+,22+,23-,24+,25-,26+,28+,29+,30-,31-,32-/m1/s1 |

InChI Key |

NNDHDYDFEDRMGH-OMEOZJNFSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N |

Synonyms |

1α,6β,13α,16β-Tetramethoxy, 7,8-dihydroxy, 4β-antranoyloxy- N ethylaconitane |

Origin of Product |

United States |

Natural Occurrence and Isolation of Anthranoyllycoctonine

Botanical Sources within the Ranunculaceae Family

The presence of anthranoyllycoctonine has been documented across several genera within the Ranunculaceae family, highlighting its distribution among taxonomically related plant groups.

Species belonging to the genus Aconitum (commonly known as monkshood or wolfsbane) are well-established sources of diterpenoid alkaloids. Anthranoyllycoctonine has been specifically identified in Aconitum leucostomum Vorosch and Aconitum vulparia. nih.gov This genus is widely distributed in the mountainous regions of the Northern Hemisphere, including North America, Europe, and Asia. latoxan.comcdutcm.edu.cn

Table 1: Aconitum Species Documented to Contain Anthranoyllycoctonine

| Aconitum Species | Reference |

| Aconitum leucostomum Vorosch | |

| Aconitum vulparia | nih.gov |

The genus Delphinium (commonly known as larkspurs) is another significant botanical source of anthranoyllycoctonine. It has been reported in species such as Delphinium omeiense and Delphinium vestitum. nih.gov Anthranoyllycoctonine is considered an N-(methylsuccinimido)anthranoyllycoctonine (MSAL)-type alkaloid, a group recognized for its presence in various Delphinium species, including Delphinium barbeyi and Delphinium occidentale. These larkspur species are widely distributed across western North America.

Table 2: Delphinium Species Documented to Contain Anthranoyllycoctonine or Related MSAL-type Alkaloids

| Delphinium Species | Association with Anthranoyllycoctonine/MSAL-type Alkaloids | Reference |

| Delphinium omeiense | Reported presence of anthranoyllycoctonine | nih.gov |

| Delphinium vestitum | Reported presence of anthranoyllycoctonine | nih.gov |

| Delphinium barbeyi | Contains MSAL-type alkaloids, including anthranoyllycoctonine | |

| Delphinium occidentale | Contains MSAL-type alkaloids, including anthranoyllycoctonine |

The genus Consolida (formerly often grouped with Delphinium and also known as larkspur) also contains anthranoyllycoctonine. Specifically, Consolida ambigua (historically known as Delphinium ajacis or Consolida ajacis) and Consolida oliveriana have been identified as sources of this compound. wikipedia.org Consolida species are typically annual herbaceous plants found in southern Europe, northern Africa, and western Asia. wikipedia.org

Table 3: Consolida Species Documented to Contain Anthranoyllycoctonine

| Consolida Species | Reference |

| Consolida ambigua | wikipedia.org |

| Consolida oliveriana | wikipedia.org |

Delphinium Species as Sources

Methodologies for Isolation from Plant Materials

The isolation of anthranoyllycoctonine from plant materials typically involves a series of extraction and chromatographic purification steps, leveraging the chemical properties of alkaloids. General approaches for alkaloid isolation often begin with the collection of plant parts rich in these compounds, such as roots and stems, which are then dried and powdered.

A common initial step is solvent extraction. Ethanol (B145695) extracts of plant material, for instance, are frequently used to obtain crude alkaloid mixtures. latoxan.com This is often followed by classical alkaloid isolation techniques based on solvent partitioning at different pH values, which allows for the separation and enrichment of alkaloidal components from other plant compounds. invivochem.cn

Subsequent purification relies heavily on various chromatographic procedures to obtain pure anthranoyllycoctonine. These techniques can include:

Column Chromatography (CC): Often performed on silica (B1680970) gel with mobile phases of increasing polarity, such as chloroform-methanol mixtures. latoxan.com

Preparative Thin-Layer Chromatography (PTLC): Utilized for further separation of alkaloid fractions. latoxan.com

Vacuum Liquid Chromatography (VLC), Gel Permeation Chromatography (GFC), Preparative Liquid Chromatography (PLC), and Centrifugal Partition Chromatography (CPC): These advanced chromatographic methods, employing stationary phases like silica gel, reversed-phase silica, or Sephadex LH-20, are crucial for achieving high purity of isolated compounds. invivochem.cn

After isolation, the structure elucidation of anthranoyllycoctonine is confirmed using a suite of spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Ultraviolet (UV) spectroscopy. latoxan.cominvivochem.cn

Table 4: Common Methodologies and Techniques for Isolation of Anthranoyllycoctonine

| Stage | Method/Technique | Purpose | Reference |

| Preparation | Drying and Powdering Plant Material | Facilitates extraction | |

| Extraction | Solvent Extraction (e.g., Ethanol) | Obtaining crude alkaloid mixtures | latoxan.com |

| Solvent Partitioning (pH-dependent) | Separating alkaloids from neutral compounds | invivochem.cn | |

| Purification | Column Chromatography (Silica gel) | Initial separation of alkaloid fractions | latoxan.cominvivochem.cn |

| Preparative Thin-Layer Chromatography | Further purification of complex mixtures | latoxan.com | |

| Vacuum Liquid Chromatography (VLC) | Rapid separation of large quantities | invivochem.cn | |

| Gel Permeation Chromatography (GFC) | Separation based on molecular size | invivochem.cn | |

| Preparative Liquid Chromatography (PLC) | High-efficiency preparative separation | invivochem.cn | |

| Centrifugal Partition Chromatography (CPC) | Liquid-liquid chromatographic separation | invivochem.cn | |

| Characterization | IR, MS, NMR (¹H, ¹³C), HRMS, UV | Elucidation and confirmation of chemical structure | latoxan.cominvivochem.cn |

Chemotype Variation and Distribution of Anthranoyllycoctonine in Plant Populations

Chemotype variation refers to the differences in the chemical composition of plants within the same species or population. For Delphinium species, particularly the larkspurs, the alkaloid composition, including the presence and concentration of anthranoyllycoctonine, can vary significantly, leading to distinct chemotypes.

Anthranoyllycoctonine belongs to the N-(methylsuccinimido) anthranoyllycoctonine (MSAL)-type alkaloids. Research on Delphinium occidentale, for instance, has identified two main alkaloid chemotypes:

Chemotype A: Characterized by significantly higher amounts of MSAL-type alkaloids.

Chemotype B: Contains very low amounts or is entirely lacking in MSAL-type alkaloids.

Table 5: Chemotype Variation in Delphinium Species

| Chemotype | Characteristic Alkaloid Profile | Distribution Patterns | Reference |

| A | High concentration of N-(methylsuccinimido)anthranoyllycoctonine (MSAL)-type alkaloids | Often found in distinct geographical locations | |

| B | Very low or undetectable amounts of MSAL-type alkaloids | Often found in distinct geographical locations, separate from Chemotype A |

Structural Elucidation and Characterization of Anthranoyllycoctonine and Its Analogues

Advanced Spectroscopic Techniques for Structural Determination

Advanced spectroscopic techniques are indispensable for confirming the proposed structures of complex diterpenoid alkaloids like Anthranoyllycoctonine.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) experiments, plays a pivotal role in determining the constitution and relative configuration of Anthranoyllycoctonine and its related compounds researchgate.netcore.ac.uk.

The ¹H NMR spectrum of Anthranoyllycoctonine and its analogues typically reveals characteristic signals corresponding to its distinct functional groups. These include signals for N-ethyl, multiple methoxy (B1213986) groups, and various methine protons geminal to oxygen substituents acgpubs.org. For compounds possessing an anthranoyl moiety, such as the analogue vulparine, aromatic protons are distinctly observed in the ¹H NMR spectrum researchgate.net. Similarly, the related compound Grandiflodine B shows characteristic aromatic proton signals at δH 7.71 (doublet of doublets, J = 8.0, 1.4 Hz), 7.24 (multiplet), 6.64 (multiplet), and 6.58 (multiplet), in addition to five methoxyl singlets at δH 3.72, 3.62, 3.38, 3.28, and 3.24 rsc.org. These patterns are indicative of the anthranoyl and methoxy functionalities in Anthranoyllycoctonine.

Table 1: Characteristic ¹H NMR Signals (indicative data from Anthranoyllycoctonine and its analogues) researchgate.netrsc.org

| Functional Group | Chemical Shift (δH, ppm) | Multiplicity | Integration | Notes |

| Aromatic Protons | 7.71, 7.24, 6.64, 6.58 | dd, m, m, m | 1H each | Characteristic of the ortho-substituted benzene (B151609) ring of the anthranoyl group (observed in Grandiflodine B, similar to Anthranoyllycoctonine). Specific values for vulparine also include 7.11 (t), 7.55 (t), 7.96 (d), 8.70 (d). researchgate.netrsc.org |

| Methoxy Groups | 3.72, 3.62, 3.38, 3.28, 3.24 | s | 3H each | Multiple methoxy signals (observed in Grandiflodine B, similar to Anthranoyllycoctonine). For vulparine, signals also observed at 3.26, 3.36, 3.39, 3.70. researchgate.netrsc.org |

| N-Ethyl Group | 1.07, 2.85, 2.97 | t, dq, dq | - | Observed in analogues like vulparine, indicative of the N-ethyl substituent on the core skeleton. researchgate.net |

| Geminal Methine Protons | - | - | - | Signals present, characteristic of oxygenated methine positions on the diterpenoid skeleton. acgpubs.org |

The ¹³C NMR spectrum, often acquired with broadband decoupling (BB) and distortionless enhancement by polarization transfer (DEPT) experiments, provides the carbon framework details acgpubs.orgresearchgate.netrsc.org. For α-methoxyanthranoyllycoctonine (swatinine-B), an analogue closely related to Anthranoyllycoctonine, the ¹³C NMR spectrum displayed thirty-two carbon signals, including four methoxy, one methyl, seven methylene, thirteen methine, and seven quaternary carbons, demonstrating a strong resemblance to Anthranoyllycoctonine acgpubs.org. The anthranoyl group itself shows characteristic carbon signals in the aromatic and carbonyl regions, for example, δC values of 114.7, 120.7, 122.6, 130.3, 134.9, 141.7 for the aromatic carbons and 168.1 for the ester carbonyl, as observed in vulparine researchgate.net. Methoxy carbons are typically found between δC 51.8 and 58.4, and N-ethyl carbons at δC 14.1 and 51.1 researchgate.net.

Table 2: Characteristic ¹³C NMR Signals (indicative data from Anthranoyllycoctonine and its analogues) acgpubs.orgresearchgate.netrsc.org

| Functional Group | Chemical Shift (δC, ppm) | Carbon Type (DEPT) | Notes |

| Anthranoyl Group | 114.7, 120.7, 122.6, 130.3, 134.9, 141.7, 168.1 | Quaternary, Methine, Carbonyl | Aromatic carbons and ester carbonyl carbon of the anthranoyl moiety (observed in vulparine, similar to Anthranoyllycoctonine). researchgate.net |

| Methoxy Carbons | 51.8, 55.9, 56.6, 58.4 | Methyl | Multiple methoxy groups (observed in vulparine and swatinine-B, similar to Anthranoyllycoctonine). acgpubs.orgresearchgate.net |

| N-Ethyl Group | 14.1, 51.1 | Methyl, Methylene | Observed in analogues like vulparine, indicative of the N-ethyl substituent. researchgate.net |

| Diterpenoid Skeleton | 18.4 (C-2), 31.0 (C-3), 38.1 (C-4), 45.8 (C-5), 90.6 (C-6), 84.2 (C-7), 83.6 (C-1), 51.9 (C-11), 43.7 (C-13), 83.9 (C-14), 69.6 (C-18) | Methylene, Methine, Quaternary | Representative carbon signals for the lycoctonine-type skeleton (based on swatinine-B, which closely resembles Anthranoyllycoctonine). acgpubs.org |

Two-dimensional NMR techniques are fundamental for establishing the complete structure of Anthranoyllycoctonine. COSY (COrrelation SpectroscopY) experiments identify coupled protons, revealing direct proton-proton connectivities within spin systems core.ac.ukresearchgate.net. HSQC (Heteronuclear Single Quantum Coherence) experiments provide direct correlations between protons and the carbons they are attached to (¹H-¹³C one-bond correlations), which is critical for assigning specific proton and carbon signals to their respective positions in the molecule core.ac.ukresearchgate.net. HMBC (Heteronuclear Multiple Bond Correlation) experiments show long-range ¹H-¹³C correlations over two or three bonds, aiding in connecting different spin systems and establishing quaternary carbon positions, such as the C-5 methine proton correlating with C-6, C-7, C-18, C-11, and C-4 in related alkaloids acgpubs.orgrsc.org. Lastly, NOESY (Nuclear Overhauser Effect SpectroscopY) experiments are invaluable for determining the relative stereochemistry by identifying protons that are spatially close, even if they are not directly bonded. For example, NOESY data confirmed the relative configuration of Grandiflodine B was identical to that of Anthranoyllycoctonine rsc.org.

Mass Spectrometry (MS) is crucial for determining the molecular weight and confirming the molecular formula of Anthranoyllycoctonine. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for elemental composition determination. For Anthranoyllycoctonine, the molecular formula C32H46N2O8 has been confirmed through HRMS, with an exact mass of 586.32541643 latoxan.commassbank.euatamanchemicals.com. The mass spectrum of Anthranoyllycoctonine is characteristic of alkaloids possessing a lycoctonine (B1675730) skeleton, exhibiting specific fragmentation patterns that aid in structural confirmation acgpubs.org.

Table 3: Mass Spectrometry Data for Anthranoyllycoctonine massbank.euatamanchemicals.com

| Parameter | Value |

| Molecular Formula | C32H46N2O8 latoxan.commassbank.eu |

| Molecular Weight | 586.72 g/mol latoxan.com |

| Exact Mass | 586.32541643 massbank.euatamanchemicals.com |

| Ion Mode (LC-ESI-QTOF) | Positive Ion Mode massbank.eu |

| Characteristic Feature | MS is characteristic of lycoctonine skeleton alkaloids, aiding in structural identification. acgpubs.org |

X-ray crystallography is a powerful technique for the definitive determination of the three-dimensional atomic and molecular structure of crystalline compounds, including the absolute configuration wikipedia.orgnih.gov. While it is a standard method for the structural characterization of complex natural products like diterpenoid alkaloids, and was specifically utilized for the structural elucidation of an analogue, Grandiflodine A (which was isolated as colorless block crystals) rsc.org, direct detailed reports of X-ray crystallographic studies for Anthranoyllycoctonine itself were not explicitly detailed in the immediately available literature snippets. However, its use for related compounds underscores its significance in confirming complex stereochemical details within this class of molecules.

Chiroptical Methods for Absolute Configuration Determinationmsu.edu

The determination of the absolute configuration (AC) of chiral molecules, such as diterpenoid alkaloids, is a critical aspect of their structural characterization, as it significantly influences their biological activity nih.gov. Chiroptical methods, including Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), combined with quantum mechanical calculations, are powerful, non-empirical, and reliable tools for this purpose nih.govresearchgate.netresearchgate.netsci-hub.ru.

Electronic Circular Dichroism (ECD) : ECD spectroscopy measures the differential absorption of left and right circularly polarized light during electronic excitation in the UV-Vis region researchgate.netsci-hub.rursc.org. The comparison of experimental ECD spectra with theoretically calculated spectra (often using Time-Dependent Density Functional Theory, TD-DFT) is a widely used approach for AC assignment nih.govresearchgate.netresearchgate.netsci-hub.ruugm.ac.id. Even small differences in substitution patterns or conformational changes can significantly alter ECD spectra, requiring careful analysis, sometimes even necessitating a comparison with solid-state ECD spectra sci-hub.rursc.org.

Optical Rotatory Dispersion (ORD) : ORD measures the change in optical rotation as a function of wavelength sci-hub.rursc.org. While interdependent with ECD due to the Kramers-Kronig relationship, ORD data, particularly at specific wavelengths like the sodium D line ([α]D), provides a reference for chiroptical characterization sci-hub.rursc.org.

Vibrational Circular Dichroism (VCD) : VCD is a newer technique that measures the difference in absorbance of left and right circularly polarized infrared radiation during vibrational excitation researchgate.netresearchgate.netsci-hub.rursc.org. It significantly expands the application of circular dichroism to AC determination, especially when ECD may not be conclusive due to the lack of strong chromophores or complex conformational mobility researchgate.netrsc.orgugm.ac.id. The absolute configuration is determined by comparing experimental VCD spectra with theoretical VCD spectra obtained from quantum chemical calculations, typically Density Functional Theory (DFT) researchgate.netugm.ac.idrsc.orgnih.gov. For example, the absolute configuration of incensfuran, a cembrane (B156948) diterpene, was confirmed by tandem use of ECD and VCD spectroscopy, with theoretical VCD and IR spectra calculated using the B3LYP functional rsc.org. Similarly, VCD has been successfully applied to determine the absolute configurations of spiro fused diterpene-indole alkaloids nih.govnih.gov.

The concerted application of these chiroptical methods is often considered best practice for assigning the absolute configuration of new natural products researchgate.netrsc.org.

Challenges in Diterpenoid Alkaloid Structure Elucidationresearchgate.net

The structural elucidation of diterpenoid alkaloids presents significant challenges due to their inherent complexity. These natural products often feature multiply bridged polycyclic skeletons, numerous stereocenters, and a variety of functional groups, including oxygen functionalities and tertiary amines researchgate.netresearchgate.net.

Key challenges include:

Complex Architectures : Diterpenoid alkaloids possess intricate fused ring systems (e.g., 6/7/5/6/6/5-membered rings) and a high density of contiguous stereocenters, making their chemical construction and structural assignment exceptionally challenging researchgate.net. For instance, puberuline (B1678335) C, a C₁₉-diterpenoid alkaloid, contains 12 contiguously aligned stereocenters, three of which are quaternary researchgate.net.

Limited Sample Availability : Natural products are often isolated in small quantities or in non-crystalline forms, which can hinder direct AC assignment by X-ray diffraction analysis nih.gov. This limitation often necessitates the use of highly sensitive spectroscopic methods.

Spectroscopic Interpretation : While NMR spectroscopy is fundamental, the interpretation of its data can be complex due to overlapping signals, weak nuclear Overhauser effect (NOE) enhancements, and subtle differences in substitution patterns acs.orgintertek.comacs.org. For example, the presence of an oxirane moiety can pose an additional challenge for structure elucidation due to overlapping spin-spin coupling constants and difficulties in interpreting NOE enhancements acs.org. Similarly, slight variations in substitution can lead to significant conformational changes or alter chromophores, complicating simple correlation of ECD spectra sci-hub.ru.

Structural Revisions : Historically, misassignments have occurred, particularly for compounds with complex structural features or those purified as salts rather than free bases acs.orgplos.orgchemrxiv.org. This highlights the need for rigorous analysis and, at times, structural revisions based on comprehensive data and advanced computational tools acs.orgchemrxiv.org. The use of methods like DU8+ computations can help validate or revise structures by comparing theoretical and experimental NMR data acs.org.

These complexities necessitate a multi-faceted approach, combining various spectroscopic techniques, advanced computational methods, and often comparative analysis with known related compounds to ensure accurate and unambiguous structure elucidation.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Anthranoyllycoctonine | 441708 latoxan.comchem960.com |

| Methyllycoctonine | 439161 atamankimya.com |

| Methyllycaconitine (B43530) | 441708 latoxan.com |

| Bearline | Not Available |

| 14-Acetylbearline | Not Available |

| 16-Deacetylgeyerline | Not Available |

| Vulparine | Not Available |

| Deltaline | Not Available |

| 14-O-Acetyldictyocarpine | Not Available |

| Lappaconitine (B608462) | 439161 atamankimya.com |

| Aconitine | 24763 atamanchemicals.com |

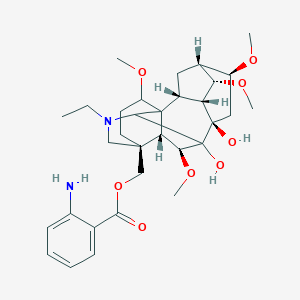

Anthranoyllycoctonine, a semi-synthetic diterpenoid alkaloid, is derived from methyllycoctonine, a compound isolated from Delphinium rotundifolium (Ranunculaceae family) latoxan.com. Its molecular formula is C₃₂H₄₆N₂O₈, corresponding to a molecular weight of 586.72 g/mol latoxan.com. This compound presents as a light brown crystalline powder with a melting point between 146.5 and 147.5 °C latoxan.com. Its solubility profile indicates easy dissolution in chloroform (B151607), moderate solubility in methanol (B129727), and poor solubility in acetone (B3395972) and ethanol (B145695) latoxan.com. The optical activity of anthranoyllycoctonine is reported as [α]D +50 in chloroform latoxan.com.

The structural elucidation and characterization of anthranoyllycoctonine and its related analogues predominantly rely on advanced spectroscopic techniques. Primary methods employed include Nuclear Magnetic Resonance (NMR) spectroscopy (encompassing ¹H and ¹³C NMR, COSY, HMQC, HMBC, and NOESY experiments), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy acs.orgresearchgate.netintertek.com.

NMR studies are instrumental in determining the connectivity of atoms and their precise spatial arrangement within the molecular framework acs.orgresearchgate.netintertek.com. For instance, the IR spectrum of anthranoyllycoctonine exhibits characteristic absorption bands, such as Vmax cm⁻¹ at 3576, 3520, 3443, and 3330, indicative of hydroxyl (OH) and amine (NH₂) groups. Bands at 1689 and 1250 cm⁻¹ are attributed to a composed ester group, while a band at 1086 cm⁻¹ suggests simple C-O bonds latoxan.com.

Several analogues of anthranoyllycoctonine have been identified and characterized, often from various Delphinium species. For example, three novel N-(methylsuccinimido)anthranoyllycoctonine norditerpenoids—bearline, 14-acetylbearline, and 16-deacetylgeyerline—were isolated from Delphinium nuttallianum. The structures of these alkaloids were elucidated using ¹H and ¹³C NMR spectroscopy and HRMS, highlighting their structural kinship to the neurotoxic alkaloid methyllycaconitine acs.orgnih.gov. Furthermore, vulparine, another norditerpene alkaloid, was isolated alongside anthranoyllycoctonine from Aconitum vulparia Rchb.. Its structure was determined through HRMS, along with 1D and 2D NMR spectroscopy, including ¹H-¹H COSY, NOESY, HSQC, and HMBC experiments researchgate.net.

Table 1: Spectroscopic Data of Anthranoyllycoctonine

| Spectroscopic Method | Key Findings / Characteristic Data | Reference |

| IR Spectroscopy | Vmax cm⁻¹: 3576, 3520, 3443, 3330 (OH, NH₂); 1689, 1250 (ester); 1086 (C-O) | latoxan.com |

| Optical Activity | [α]D +50 (chloroform) | latoxan.com |

| NMR Spectroscopy | ¹H, ¹³C NMR, COSY, HMQC, HMBC, NOESY for structural determination | acs.orgresearchgate.netintertek.com |

| Mass Spectrometry | HRMS for molecular formula and structural fragments | acs.orgresearchgate.netintertek.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Chiroptical Methods for Absolute Configuration Determinationmsu.edu

Determining the absolute configuration (AC) of chiral molecules, such as diterpenoid alkaloids, is a critical step in their structural characterization because the AC profoundly influences their biological activity nih.gov. Chiroptical methods, including Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), when combined with quantum mechanical calculations, offer potent, non-empirical, and reliable approaches for AC assignment nih.govresearchgate.netresearchgate.netsci-hub.ru.

Electronic Circular Dichroism (ECD) : ECD spectroscopy quantifies the differential absorption of left and right circularly polarized light during electronic excitations within the UV-Vis spectral range researchgate.netsci-hub.rursc.org. The comparison of experimentally obtained ECD spectra with theoretically predicted spectra (frequently generated using Time-Dependent Density Functional Theory, TD-DFT) is a common and effective strategy for assigning absolute configurations nih.govresearchgate.netresearchgate.netsci-hub.ruugm.ac.id. Even subtle variations in substitution patterns or conformational changes can significantly alter ECD spectra, necessitating meticulous analysis, occasionally requiring comparison with solid-state ECD data sci-hub.rursc.org.

Optical Rotatory Dispersion (ORD) : ORD measures the variation in optical rotation as a function of wavelength sci-hub.rursc.org. While inherently linked to ECD through the Kramers-Kronig relationship, ORD data, particularly the specific optical rotation at the sodium D line ([α]D), serves as a reference for chiroptical characterization sci-hub.rursc.org.

Vibrational Circular Dichroism (VCD) : VCD is an advanced technique that measures the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions researchgate.netresearchgate.netsci-hub.rursc.org. This method significantly broadens the applicability of circular dichroism for AC determination, especially in cases where ECD may be inconclusive due to the absence of strong chromophores or complex conformational dynamics researchgate.netrsc.orgugm.ac.id. Absolute configurations are established by comparing experimental VCD spectra with theoretical VCD spectra derived from quantum chemical calculations, typically Density Functional Theory (DFT) researchgate.netugm.ac.idrsc.orgnih.gov. For example, the absolute configuration of incensfuran, a cembrane diterpene, was definitively confirmed through the combined application of ECD and VCD spectroscopy, with theoretical VCD and IR spectra calculated using the B3LYP functional rsc.org. Similarly, VCD has been successfully applied to determine the absolute configurations of spiro-fused diterpene-indole alkaloids nih.govnih.gov.

The synergistic application of these chiroptical methods is widely considered a best practice for assigning the absolute configuration of newly discovered natural products researchgate.netrsc.org.

Challenges in Diterpenoid Alkaloid Structure Elucidationresearchgate.net

The elucidation of diterpenoid alkaloid structures presents considerable challenges primarily due to their inherent structural complexity. These natural products frequently possess highly bridged polycyclic skeletons, a multitude of stereocenters, and diverse functional groups, including various oxygen functionalities and tertiary amines researchgate.netresearchgate.net.

Significant challenges encountered include:

Complex Architectures : Diterpenoid alkaloids are characterized by intricate fused ring systems, such as 6/7/5/6/6/5-membered arrangements, and a high density of contiguous stereocenters. These features render their chemical synthesis and structural assignment exceptionally demanding researchgate.net. For instance, puberuline C, a C₁₉-diterpenoid alkaloid, contains 12 continuously aligned stereocenters, with three being quaternary researchgate.net.

Limited Sample Availability : Natural products are often isolated in minute quantities or in amorphous forms, which can impede direct absolute configuration assignment via X-ray diffraction analysis nih.gov. This limitation frequently necessitates the use of highly sensitive spectroscopic techniques.

Spectroscopic Interpretation Nuances : While NMR spectroscopy is foundational, interpreting its data can be intricate due to overlapping signals, weak nuclear Overhauser effect (NOE) enhancements, and subtle distinctions in substitution patterns acs.orgintertek.comacs.org. For example, the presence of an oxirane moiety can pose an additional challenge for structure elucidation due to overlapping spin-spin coupling constants and difficulties in interpreting NOE enhancements acs.org. Similarly, minor differences in substitution can induce substantial conformational changes or alter chromophores, complicating straightforward correlations of ECD spectra sci-hub.ru.

Historical Structural Revisions : Historically, instances of structural misassignments have occurred, particularly for compounds with complex structural features or those purified as salts rather than free bases acs.orgplos.orgchemrxiv.org. This underscores the necessity for rigorous analytical approaches and, at times, structural revisions based on comprehensive data and advanced computational tools acs.orgchemrxiv.org. The application of methods like DU8+ computations can aid in validating or revising proposed structures by comparing theoretical and experimental NMR data acs.org.

These complexities necessitate a multidisciplinary approach, integrating various spectroscopic techniques, advanced computational methods, and often comparative analysis with known related compounds to ensure accurate and unambiguous structure elucidation.

Synthesis and Chemical Modifications of Anthranoyllycoctonine

Total Synthesis Approaches to Anthranoyllycoctonine

While general methodologies for the total synthesis of complex diterpenoid alkaloids have advanced, specific detailed total synthesis approaches directly targeting Anthranoyllycoctonine are not extensively documented in the provided literature. The total synthesis of highly complex natural products like diterpenoid alkaloids often involves multi-step processes to construct their unique polycyclic frameworks chem960.comresearchgate.netnih.gov. For instance, total synthesis efforts have been reported for other complex alkaloids such as morphine, norzoanthamine, and batzelladine alkaloids, showcasing the synthetic prowess required for such structures researchgate.net. The absence of detailed specific pathways for Anthranoyllycoctonine suggests that its isolation from natural sources and subsequent partial synthesis or derivatization might be more prevalent in research compared to its de novo construction from simple precursors nih.gov.

Partial Synthesis and Semi-Synthetic Derivatives of Anthranoyllycoctonine

Partial synthesis, also known as semisynthesis, involves using readily available natural products as starting materials for chemical transformations to produce novel compounds nih.govnih.gov. This approach is particularly advantageous for complex molecules like Anthranoyllycoctonine, as it leverages the sophisticated biosynthetic machinery of living organisms to create the core structure, reducing the number of synthetic steps required nih.govnih.gov.

Anthranoyllycoctonine itself can be obtained through the acidic hydrolysis of other naturally occurring alkaloids. For example, elatine can be heated with aqueous hydrochloric acid and phloroglucinol (B13840) to yield anthranoyllycoctonine. This process represents a degradation pathway that can isolate the anthranoyllycoctonine core.

More significantly, Anthranoyllycoctonine serves as a starting material for the partial synthesis of new derivatives. For instance, 19-oxoanthranoyllycoctonine and 19-oxodelphatine have been synthesized through the oxidation of anthranoyllycoctonine using osmium tetroxide (OsO4) nih.gov. This demonstrates the utility of Anthranoyllycoctonine as a precursor for generating related compounds with modifications at specific positions.

Similarly, methyllycaconitine (B43530) (MLA), a closely related norditerpenoid alkaloid, can be semi-synthesized from its "parent" amino-alcohol, lycoctonine (B1675730), obtained via alkaline hydrolysis of natural MLA nih.gov. Structural modifications, such as the deletion of the succinimide (B58015) ring in MLA to yield a compound resembling anthranoyllycoctonine, influence biological potency, underscoring the importance of semi-synthetic studies nih.gov. This highlights how the chemical scaffold around the anthranoyl moiety can be modified.

Chemical transformations on the complex framework of anthranoyllycoctonine and related norditerpenoid alkaloids involve targeted modifications of existing functional groups or the introduction of new ones. These modifications are crucial for exploring structure-activity relationships and generating diverse chemical entities.

A notable chemical transformation applied to lycoctonine-type C19-diterpenoid alkaloids, to which Anthranoyllycoctonine belongs, is methylenation. This reaction involves the introduction of a methylenedioxy group, typically using reagents like diethoxymethane (B1583516) or aqueous formaldehyde (B43269) in the presence of an acid catalyst such as p-toluenesulfonic acid. Conversely, acidic hydrolysis can cleave existing methylenedioxy groups, revealing corresponding diol structures. This method is valuable for both structure determination and the synthesis of new analogs.

Specific examples of transformations include:

Oxidation: Anthranoyllycoctonine can be oxidized with OsO4 to produce 19-oxoanthranoyllycoctonine nih.gov. This reaction introduces a carbonyl group at the C-19 position, a common modification in diterpenoid alkaloid chemistry.

Methylenation: Treatment of methyllycaconitine, a close analog, with 30% aqueous formaldehyde and p-toluenesulfonic acid in refluxing benzene (B151609) (Dean-Stark apparatus) yielded elatine. Elatine is a methylenedioxy analog, further demonstrating the potential for such transformations on related skeletons.

These transformations are vital for producing a variety of derivatives, allowing for systematic investigation of structural features that influence chemical and biological properties.

The synthesis of methylenedioxy analogs is a significant area within the modification of norditerpenoid alkaloids, as this functional group is present in several naturally occurring compounds of this class. Methylenation reactions, as discussed, are key to introducing this group.

Research has shown that methylenation of suitable alkaloid substrates can be achieved under carefully controlled conditions. For instance, alkaloids containing cis-diols can undergo methylenation using diethoxymethane or aqueous formaldehyde in the presence of p-toluenesulfonic acid. This approach has been successfully applied to produce methylenedioxy analogs of C19-diterpenoid alkaloids, including derivatives such as delcorine, delpheline, deltaline, and dictyocarpine, which naturally contain this group.

An example of a synthetically prepared methylenedioxy analog is the compound derived from 14-acetylbrowniine through treatment with diethoxymethane and p-toluenesulfonic acid. This reaction yielded a methylenedioxy analog (compound 8) with a melting point of 133-135°C and a specific rotation of [α]D +16.2° (CHCl3), and a molecular ion peak at m/z 521 (C28H43NO8) in EIMS. Alkaline hydrolysis of this analog further furnished delbruline, confirming the synthetic route.

Table 1: Physico-Chemical Data of Select Lycoctonine-Type Alkaloids and Derivatives

| Compound | Melting Point (°C) | Specific Rotation ([α]D in CHCl3) | High-Resolution Mass Spectrometry (HRMS) |

| Elatine (Synthetic) | 210-213 (lit. 222-225) | +2.9 (lit. +3.4) | m/z 694.34497 (calc. for C38H50N2O10: 694.34654) |

| Methylenedioxy analog (8) | 133-135 | +16.2 | m/z 521 (M+, C28H43NO8, by EIMS) |

| Delbruline (Synthetic) | 140-142 (lit. 129-131) | Not specified | Not specified |

Chemical Transformations and Functional Group Modifications

Design and Synthesis of Novel Anthranoyllycoctonine-Type Alkaloid Derivatives and Analogues

The design and synthesis of novel Anthranoyllycoctonine-type alkaloid derivatives and analogues is a critical area of research, driven by the desire to explore new chemical entities with potentially altered or enhanced properties. The structural diversity within norditerpenoid alkaloids allows for numerous modifications around the core Anthranoyllycoctonine scaffold.

Naturally occurring derivatives often provide templates for synthetic design. For instance, N-(methylsuccinimido)anthranoyllycoctonine (MSAL)-type alkaloids, which include potent neurotoxins like methyllycaconitine (MLA), geyerline, and nudicauline, are structurally related to Anthranoyllycoctonine. The presence of a methylsuccinimido anthranilic acid ester group at the C18 position is a key feature of these highly toxic derivatives chem960.com. The removal of the succinimide ring from MLA to yield a compound analogous to Anthranoyllycoctonine demonstrates how modifications to this ester group can significantly impact potency nih.gov.

Novel derivatives can be synthesized by introducing various functional groups or by modifying existing moieties. Examples from the literature include:

Oxidized Analogues: New norditerpenoid alkaloids, such as 19-oxoanthranoyllycoctonine and 19-oxodelphatine, have been isolated and their structures confirmed by partial synthesis from anthranoyllycoctonine itself, indicating that oxidation at specific positions is a viable route to novel structures nih.gov.

Lappaconitine (B608462) Hybrids: While not directly Anthranoyllycoctonine, related diterpenoid alkaloids like lappaconitine have been modified by introducing fragments such as 1,5-benzodiazepine moieties on the C-5' position of the aromatic ring, demonstrating strategies for creating hybrid molecules. This approach suggests similar derivatization possibilities for the anthranilic acid moiety in Anthranoyllycoctonine.

Structural Analogues from Related Alkaloids: The synthesis of tricyclic analogues of methyllycaconitine has been reported, featuring key pharmacophores like a homocholine (B1200072) motif and a benzoate (B1203000) ester group. These synthetic efforts involve complex reactions, such as ring-closing metathesis, to construct the polycyclic systems. Such methodologies provide blueprints for designing new structures based on the extended framework of anthranoyllycoctonine.

Anthranoyl Substituent Modifications: The anthranilic acid substituent at the C-4 position of aconitum alkaloids, which include Anthranoyllycoctonine, has been shown to influence pharmacological activity. Modifications at the nitrogen atom on this anthranilic acid moiety can lead to noticeable changes in properties.

The design and synthesis of these novel derivatives often rely on an understanding of the structure-activity relationships derived from naturally occurring analogues and previous synthetic endeavors.

Biosynthetic Pathways and Metabolic Studies

Proposed Biogenetic Routes to Diterpenoid Alkaloids with Anthranoyllycoctonine Skeleton

The biogenesis of diterpenoid alkaloids, including those with the lycoctonine (B1675730) skeleton to which Anthranoyllycoctonine belongs, commences with the isoprenoid pathway. This pathway initiates with the five-carbon unit, isoprenoid (IPP), which is synthesized either through the methylerythritol phosphate (B84403) (MEP) pathway or the mevalonate (B85504) (MVA) pathway. latoxan.com

A crucial early step involves the condensation of four IPP units to form a 20-carbon precursor known as geranylgeranyl pyrophosphate (GGPP). This reaction is catalyzed by geranylgeranyl pyrophosphate synthase. latoxan.com Subsequently, GGPP undergoes an enzymatic cyclization to yield ent-copalyl diphosphate (B83284) (ent-CPP). latoxan.com

Further transformations of ent-CPP lead to various diterpenoid scaffolds. Specifically, ent-kaurene (B36324) and ent-atisane types are recognized as key precursors that contribute to the biosynthesis of diterpenoid alkaloids. latoxan.com These precursors are formed through the action of enzymes such as ent-kaurene/ent-atisane synthase. latoxan.com For instance, ent-kaurene can be further oxidized to ent-kaurenoic aldehyde through two successive oxidation steps mediated by ent-kaurene oxidase, a cytochrome P450 mono-oxygenase. latoxan.com

The formation of the characteristic diterpenoid alkaloid skeleton then involves the incorporation of nitrogen into the diterpene scaffold. This amination reaction often utilizes nitrogen sources such as β-aminoethanol, ethylamine (B1201723), or methylamine. wikidata.org Research indicates that ethanolamine (B43304) is a preferred substrate and a primary nitrogen source for the biosynthesis of some diterpenoid alkaloids, including atisinium, in Aconitum plants. atamankimya.com Following nitrogen incorporation, the nascent alkaloid undergoes extensive structural modifications, which include oxygenation, acylation, and methylation, facilitated by various enzymes. atamankimya.com

Table 1: Key Stages in Diterpenoid Alkaloid Biosynthesis (General Pathway)

| Stage | Precursors/Intermediates | Key Enzymes/Reactions | Outcome |

| Isoprenoid Unit Formation | Isoprenoid (IPP) | Methylerythritol (MEP) Pathway, Mevalonate (MVA) Pathway | Five-carbon isoprenoid units |

| Diterpene Core Formation | IPP, Geranylgeranyl pyrophosphate (GGPP), ent-Copalyl diphosphate (ent-CPP) | Geranylgeranyl pyrophosphate synthase, Cyclization enzymes (ent-kaurene/ent-atisane synthase) | 20-carbon diterpene scaffolds (ent-kaurene, ent-atisane) |

| Oxidation of Scaffold | ent-Kaurene | ent-Kaurene oxidase (Cytochrome P450 mono-oxygenase) | Oxidized diterpene intermediates (ent-kaurenoic aldehyde) |

| Nitrogen Incorporation | Diterpenoid scaffold, Nitrogen source (e.g., ethanolamine, ethylamine, methylamine) | Amination reactions (involving reductases, etc.) | Formation of basic alkaloid skeleton |

| Functional Group Modification | Alkaloid skeleton | Oxygenases, Acyltransferases, Methyltransferases | Diverse diterpenoid alkaloids (e.g., Anthranoyllycoctonine from lycoctonine) |

Enzymatic Transformations Involved in Anthranoyllycoctonine Biosynthesis

The biosynthesis of Anthranoyllycoctonine, as with other complex diterpenoid alkaloids, is orchestrated by a repertoire of specialized enzymes. While the specific enzymes directly responsible for every step in Anthranoyllycoctonine's formation are not fully elucidated, general classes of enzymes involved in diterpenoid alkaloid biosynthesis have been identified:

Terpene Synthases: These enzymes are fundamental for the initial formation of the diterpenoid scaffold from GGPP. atamankimya.com

Cytochrome P450 Mono-oxygenases: P450 enzymes play a critical role in various oxidative modifications of the diterpene skeleton, such as hydroxylations and oxidations, seen in the conversion of ent-kaurene to ent-kaurenoic aldehyde. latoxan.comatamankimya.com

Reductases: These enzymes are involved in specific reduction steps, including the incorporation of nitrogen, where enzymes like a reductase prefer ethanolamine as a substrate. atamankimya.com

Acyltransferases: Given that Anthranoyllycoctonine is an ester of anthranilic acid and lycoctonine, acyltransferases are highly likely to catalyze the esterification of the anthranoyl moiety onto the lycoctonine backbone. This process would involve the activation of anthranilic acid, potentially through the formation of an activated intermediate such as anthraniloyl-coenzyme A (anthraniloyl-CoA), which is observed in other biosynthetic pathways for quinolone signals. erbc-group.com

Methyltransferases: Many diterpenoid alkaloids, including lycoctonine derivatives, feature numerous methoxy (B1213986) groups. Methyltransferases would be responsible for the addition of these methyl groups to hydroxyl functionalities on the core skeleton. atamankimya.com

These enzymes work in concert, often in a highly stereo- and regioselective manner, to build the complex architecture of Anthranoyllycoctonine from its simpler precursors.

In Vitro Metabolic Transformations of Anthranoyllycoctonine in Research Systems

Specific, detailed studies exclusively focusing on the in vitro metabolic transformations of Anthranoyllycoctonine in isolated research systems are not extensively reported in the readily available literature. However, the broader context of diterpenoid alkaloid metabolism and the development of analytical assays for related compounds provide insights into potential areas of investigation.

In general, in vitro metabolic studies often utilize biological matrices such as liver metabolic fractions (e.g., S9 fractions, microsomes) or isolated hepatocytes from various animal species (e.g., rat, mouse, human) to simulate drug metabolism. erbc-group.comselvita.commdpi.com These systems allow researchers to evaluate various metabolic pathways, including Phase I reactions (such as oxidation, reduction, and hydrolysis, often catalyzed by cytochrome P450 enzymes) and Phase II reactions (such as glucuronidation, sulfation, and methylation). selvita.com Metabolite profiling, identification, and quantification are common objectives in such studies. erbc-group.comselvita.com

While direct in vitro metabolic data for Anthranoyllycoctonine is limited, the existence of assays designed to detect N-(methylsuccinimido)anthranoyllycoctonine (MSAL) alkaloids suggests that researchers are interested in potential structural modifications or derivatives of this class of compounds within biological contexts. researchgate.netresearchgate.net Such assays imply ongoing efforts to understand the fate and potential transformations of anthranoyllycoctonine-type alkaloids in research systems. Future studies might delve into the specific enzymatic systems responsible for its hydrolysis, oxidation, or conjugation, which are common metabolic fates for complex natural products.

Structure Activity Relationship Sar Studies of Anthranoyllycoctonine

Correlating Structural Features with Receptor Binding Affinity

Anthranoyllycoctonine (molecular formula C32H46N2O8) is a semi-synthetic diterpenoid alkaloid derived from methyllycoctonine biorxiv.orgfishersci.nl. Its classification as an N-cholinoblocker, ganglioblocker, and reversible myorelaxant directly correlates its structural features with its affinity for cholinergic receptors, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs) biorxiv.orgmalvernpanalytical.com. While specific quantitative binding affinity data (e.g., Ki or Kd values) for Anthranoyllycoctonine itself were not explicitly found in direct relation to specific receptor subtypes in the provided search results, its functional description implies a definitive binding interaction at these sites biorxiv.org.

For comparison, methyllycaconitine (B43530) (MLA), a well-studied N-(methylsuccinimido)anthranoyllycoctonine (MSAL)-type alkaloid that shares a related core structure, exhibits potent antagonist activity for α7-containing neuronal nAChRs with a Ki of 1.4 nM and micromolar affinity at muscle nAChRs biorxiv.orgoup.com. This high affinity of related compounds highlights the importance of the complex diterpenoid scaffold and the specific ester group for receptor interaction.

Influence of Specific Functional Groups on Molecular Interactions

The molecular structure of Anthranoyllycoctonine contains several key functional groups, as indicated by its IR spectrum, which shows characteristic absorbance for hydroxyl (-OH), amino (-NH2), and ester groups, along with simple C-O bonds biorxiv.org. These functional groups play a critical role in the compound's ability to engage in molecular interactions with biological targets.

Key functional groups and their potential roles in molecular interactions:

Amino (-NH2) groups: Can act as hydrogen bond donors or acceptors and participate in electrostatic interactions, especially if protonated. The amino group within the anthraniloyl moiety is likely to be involved in specific interactions with the receptor, potentially contributing to the compound's cholinoblocking properties biorxiv.orgnih.gov.

Tertiary nitrogen: Diterpenoid alkaloids, including Anthranoyllycoctonine, possess a tertiary nitrogen atom within their polycyclic scaffold. This nitrogen can be protonated under physiological conditions, enabling strong ionic interactions with anionic residues in the receptor binding site, which are often crucial for the activity of alkaloids targeting ion channels like nAChRs dntb.gov.ua.

The precise spatial arrangement and electronic properties of these functional groups dictate the strength and specificity of interactions with target receptors, leading to the observed biological effects wikipedia.orgnih.gov.

Comparative SAR of N-(methylsuccinimido)anthranoyllycoctonine (MSAL)-Type Alkaloids

Anthranoyllycoctonine is a lycoctonine-type norditerpenoid alkaloid that features an anthraniloyl ester fishersci.nl. This structural characteristic places it in a related, but distinct, category from the N-(methylsuccinimido)anthranoyllycoctonine (MSAL)-type alkaloids, which are also found in Delphinium species dntb.gov.ua. While both types are norditerpenoid alkaloids and share the lycoctonine (B1675730) core, the nature of the ester group at specific positions (particularly C18) significantly differentiates their pharmacological profiles and toxicity dntb.gov.ua.

Comparative studies have revealed that MSAL-type alkaloids, such as methyllycaconitine (MLA), are typically much more toxic than other norditerpenoid alkaloids, including the lycoctonine-type and 7,8-methylenedioxylycoctonine (MDL)-type alkaloids, often exhibiting 20 to 30 times greater toxicity in mouse models dntb.gov.ua. This marked difference in toxicity is largely attributed to the structural importance of the methylsuccinimido anthranilic acid ester group at the C18 position of MSAL alkaloids dntb.gov.ua.

A comparison of the general toxicity profiles of norditerpenoid alkaloid types is shown in the table below (intended as an interactive table):

| Alkaloid Type | Representative Example | Key Structural Feature at C18/C14 (if applicable) | Relative Toxicity (General) | Primary Target (if applicable) |

| N-(methylsuccinimido)anthranoyllycoctonine (MSAL)-type | Methyllycaconitine (MLA) | Methylsuccinimido anthranilic acid ester at C18 | High (20-30x non-MSAL) dntb.gov.ua | Neuronal nAChRs (α7 subtype) biorxiv.orgoup.com |

| Lycoctonine-type | Lycoctonine | Hydroxyl or simpler ester at C18 | Moderate dntb.gov.ua | nAChRs (less potent than MSAL) |

| 7,8-methylenedioxylycoctonine (MDL)-type | Deltaline | 7,8-Methylenedioxy group | Low dntb.gov.ua | Exacerbates MSAL toxicity |

| Anthranoyllycoctonine | Anthranoyllycoctonine | Anthraniloyl ester | N/A (Functional activity known) biorxiv.org | N-cholinoblocker, ganglioblocker, reversible myorelaxant biorxiv.org |

Role of Stereochemistry in Structure-Activity Relationships

The stereochemistry of a molecule refers to the three-dimensional arrangement of its atoms in space, and it is a fundamental determinant of a compound's biological activity and its ability to interact with specific receptors latoxan.compathologytestsexplained.org.au. For complex natural products like diterpenoid alkaloids, the precise stereochemical configuration is paramount.

Anthranoyllycoctonine possesses a defined stereochemistry, as indicated by its IUPAC name, which includes numerous stereochemical descriptors (e.g., (1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)) fishersci.nl. The reported optical activity of Anthranoyllycoctonine ([alpha]D +50 [chlf]) further confirms its specific stereoisomeric form and its high purity (>95%) biorxiv.org.

In SAR studies, even subtle changes in stereochemistry can lead to significant alterations or complete loss of biological activity. If critical functional groups are not positioned in the correct spatial orientation, they may fail to form productive bonding interactions with the receptor, thereby negating the desired pharmacological effect. Studies on other bioactive molecules have demonstrated that alterations in stereochemistry can result in substantial energetic penalties for receptor binding, directly impacting affinity. The defined and consistent stereochemistry of Anthranoyllycoctonine is therefore essential for its specific interactions as an N-cholinoblocker, ganglioblocker, and reversible myorelaxant biorxiv.org.

Molecular Mechanisms of Action of Anthranoyllycoctonine

Theoretical and Computational Studies on Anthranoyllycoctonine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental for understanding the intrinsic electronic structure and molecular properties of anthranoyllycoctonine. These methods, particularly Density Functional Theory (DFT) and semi-empirical methods like AM1, are employed to determine optimized molecular geometries, electronic distributions, and various quantum-chemical descriptors. researchgate.netmdpi.compsu.edu

For diterpene alkaloids, including those structurally related to anthranoyllycoctonine, quantum chemical methods are used to:

Optimize molecular structures: Initial structures, often generated through molecular mechanics (e.g., MM+ force field), are further refined using quantum mechanical calculations to obtain more accurate geometries and charge distributions. mdpi.compsu.edu

Calculate electronic descriptors: These include atomic charges, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and dipole moment. These descriptors are vital for understanding a molecule's reactivity, charge transfer characteristics, and potential interaction sites. researchgate.net

Analyze spectroscopic data: Quantum chemical calculations can be used to predict vibrational frequencies and simulate IR spectra, which can then be compared with experimental data for structural verification. latoxan.comscientists.uz

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as anthranoyllycoctonine, and its potential biological targets, typically proteins. These simulations provide insights into binding modes, affinities, and the dynamic behavior of the ligand-receptor complex.

Anthranoyllycoctonine has been referenced in studies involving molecular modeling, particularly in the context of diterpenoid alkaloids and their interactions with biological targets. For instance, it has been considered as a structural reference or component within broader studies on the binding potential of related alkaloids with voltage-gated sodium channels (e.g., NaV1.5). mdpi.comnih.govresearchgate.net

The general principles of molecular docking and dynamics, applicable to compounds like anthranoyllycoctonine, include:

Molecular Docking: This technique predicts the preferred orientation (binding pose) of the ligand when bound to a receptor and estimates the binding affinity. It involves exploring various ligand conformations and positions within the receptor's active site to find the energetically most favorable complex. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations allow for the study of the dynamic behavior of the ligand-receptor complex over time in a solvated environment. This helps assess the stability of the predicted binding pose, conformational changes in both the ligand and the receptor upon binding, and the detailed nature of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). mdpi.comnih.govfrontiersin.orgresearchgate.netnih.gov

For anthranoyllycoctonine, these simulations would be instrumental in deciphering its mechanism as an N-cholinoblocker or ganglioblocker, by identifying the specific residues it interacts with on target proteins and the stability of these interactions. latoxan.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a compound with its biological activity. For anthranoyllycoctonine and similar diterpenoid alkaloids, QSAR studies have been conducted, particularly in the context of their toxicity. researchgate.netmdpi.comnih.gov

Key aspects of QSAR modeling involving anthranoyllycoctonine or related alkaloids include:

Descriptor Selection: QSAR models rely on molecular descriptors, which are numerical representations of chemical structures. These can include topological descriptors (describing molecular connectivity), electronic descriptors (derived from quantum chemical calculations like HOMO/LUMO energies, atomic charges, and dipole moments), and physicochemical descriptors (e.g., lipophilicity, polar surface area). researchgate.netmdpi.comnih.gov

Model Building: Techniques such as Genetic Algorithms (GA) combined with Multiple Linear Regression Analysis (MLRA) are used to build predictive models that relate these descriptors to observed biological activities (e.g., toxicity). researchgate.netmdpi.comnih.gov

Structure-Toxicity Relationships: Studies have categorized diterpene alkaloids from Aconitum and Delphinium plants into types, including the N-(methylsuccinyl) anthranoyllycoctonine (MSAL)-type, which are noted for their high toxicity. researchgate.netmdpi.comnih.govresearchgate.net QSAR models have revealed relationships between the toxicity of these alkaloids and parameters such as atomic packing density, surface polarity, number of C=O groups, and lipophilicity. researchgate.netnih.gov This suggests that specific structural features and their physicochemical implications are critical determinants of the compound's activity. Anthranoyllycoctonine itself is considered less acutely toxic than methyllycaconitine (B43530) (MLA) but more potent than lycoctonine (B1675730) in some contexts, highlighting the importance of specific structural modifications. wikipedia.org

Conformational Analysis and Energy Landscapes

Conformational analysis explores the various three-dimensional arrangements (conformations) that a molecule can adopt and the energy associated with each. For a complex, flexible molecule like anthranoyllycoctonine, understanding its conformational landscape is crucial because different conformations can have distinct stabilities and potentially different biological activities or binding preferences.

In computational studies of diterpenoid alkaloids, conformational analysis is typically a preliminary step before more detailed quantum mechanical calculations or molecular dynamics simulations. mdpi.com

Initial Optimization: Molecular Mechanics (MM+) force fields are often applied for the preliminary optimization of structures and to study the conformational behavior of each alkaloid. mdpi.com This provides a starting point for identifying low-energy conformers.

Energy Landscape Exploration: Various computational techniques, including systematic conformational searches or molecular dynamics simulations, can be used to map the energy landscape of anthranoyllycoctonine. This involves identifying local energy minima (stable conformers) and the energy barriers between them.

Influence on Activity: The biologically active conformation of anthranoyllycoctonine may not necessarily be the lowest energy conformation in isolation but rather a conformation that is stabilized upon binding to a target. Conformational analysis helps predict how flexible the molecule is and how it might adapt to a binding pocket.

Understanding the conformational preferences and the energy landscape of anthranoyllycoctonine is essential for accurately predicting its interactions with biological macromolecules and for rational drug design efforts.

Advanced Analytical Methodologies in Anthranoyllycoctonine Research

Chromatographic Techniques for Analysis and Quantification (e.g., HPLC, GC-MS)

Chromatography is the cornerstone for the separation and quantification of anthranoyllycoctonine from natural sources and biological samples. Due to the complexity of the alkaloid mixtures found in Delphinium and Aconitum species, high-resolution separation techniques are essential.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (HPLC-MS), is the most prevalent and powerful technique for the analysis of MSAL-type alkaloids like anthranoyllycoctonine. nih.govnih.gov Ultra-High-Performance Liquid Chromatography (UHPLC), which uses columns with smaller particle sizes, offers even faster and more efficient separations. springernature.com These methods allow for the sensitive and specific quantification of individual alkaloids. For instance, a UHPLC-LTQ-Orbitrap-MSn method was successfully developed for the rapid separation and identification of diester-diterpenoid alkaloids in the roots of Aconitum carmichaeli. springernature.com Reversed-phase columns (e.g., C18) are commonly employed, often with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727) in a gradient elution program. springernature.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for the analysis of total alkaloid fractions or for identifying more volatile derivatives. researchgate.net However, the high molecular weight and low volatility of many diterpenoid alkaloids, including anthranoyllycoctonine, often make HPLC-MS the more suitable method.

For preparative-scale separation to isolate pure anthranoyllycoctonine for structural and biological studies, other chromatographic techniques are employed. Vacuum Liquid Chromatography (VLC) has been demonstrated as an efficient and inexpensive method for separating complex mixtures of diterpenoid alkaloids, proving superior to preparative thin-layer chromatography (TLC) in some cases. nih.gov Another powerful technique is pH-zone-refining counter-current chromatography (CCC), which has been successfully used for the preparative separation of C19-diterpenoid alkaloids from crude extracts in a single step. iipseries.org

| Technique | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| UHPLC-LTQ-Orbitrap-MS | Not specified | Acetonitrile-water with formic acid | ESI-MS | Identification of diester-diterpenoid alkaloids in Aconitum carmichaeli | springernature.com |

| HPLC-MS | C18 column | Gradient elution with ammonium (B1175870) hydrogen carbonate and acetonitrile | MS | Quantitative determination of Aconitum alkaloids | sathyabama.ac.in |

| pH-Zone-Refining CCC | Not applicable | Petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v) | UV (254 nm) | Preparative separation of C19-diterpenoid alkaloids | iipseries.org |

| VLC | Alumina (Al2O3) | Hexane/Chloroform (B151607) (CHCl3) mixtures | TLC analysis of fractions | Separation of diterpenoid alkaloid mixtures | nih.gov |

Spectroscopic Fingerprinting for Identification and Purity Assessment

Once isolated, spectroscopic methods are indispensable for the unambiguous identification of anthranoyllycoctonine and for assessing its purity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive structural "fingerprint" of the molecule.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound. High-Resolution Mass Spectrometry (HR-MS), often with electrospray ionization (ESI), provides highly accurate mass measurements. mdpi.comacs.org The fragmentation pattern observed in tandem MS (MS/MS) experiments is characteristic of the molecule's structure and can be used for identification by comparing it to spectral libraries or known fragmentation pathways of related alkaloids. sathyabama.ac.in A public mass spectrum for anthranoyllycoctonine is available in the MassBank database (Accession: MSBNK-RIKEN_NPDepo-NGA00730), showing its molecular formula as C₃₂H₄₆N₂O₈ and an exact mass of 586.732. springernature.com

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structure elucidation of complex natural products like anthranoyllycoctonine. nih.govmdpi.comacs.org

¹H NMR provides information on the number and chemical environment of protons.

¹³C NMR reveals the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary). It has been described as an exceptionally useful tool for the structure determination of diterpenoid alkaloids. nih.govnih.gov

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms, allowing for the complete assembly of the carbon skeleton and the placement of functional groups.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and N-H groups from the anthranilate moiety, by detecting their characteristic vibrational frequencies. mdpi.comacs.org

| Technique | Type of Information Obtained | Relevance to Anthranoyllycoctonine |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight, elemental formula, fragmentation pattern. | Confirmed molecular formula C₃₂H₄₆N₂O₈ and exact mass. springernature.com Used for identification in complex mixtures. sathyabama.ac.in |

| ¹H NMR | Proton environment, spin-spin coupling, stereochemistry. | Essential for determining the arrangement of hydrogen atoms. mdpi.com |

| ¹³C NMR | Carbon skeleton framework. | Considered invaluable for deriving the structures of new C19-diterpenoid alkaloids. nih.goviipseries.org |

| 2D NMR (COSY, HSQC, HMBC) | Atom connectivity (H-H, C-H, long-range C-H). | Crucial for piecing together the complex polycyclic structure. mdpi.comacs.org |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C=O). | Helps confirm the presence of key functional groups like hydroxyls and the ester/amide moieties. acs.org |

Microscale Methodologies for Natural Product Structure Elucidation

The isolation of natural products often yields only minute quantities of a pure substance, especially for rare or minor constituents. Research on anthranoyllycoctonine benefits from microscale methodologies that permit structure elucidation from nanomole (microgram to sub-milligram) quantities.

Advances in NMR technology have been a primary driver in this area. The development of microcryoprobe NMR has significantly enhanced sensitivity, allowing for the acquisition of detailed 1D and 2D NMR spectra from just a few nanomoles of a sample. nih.govnih.gov This capability is critical when working with alkaloids that are difficult to isolate in large amounts.

Hyphenated techniques are also central to microscale analysis. The coupling of a separation technique like HPLC with spectroscopic detectors (e.g., LC-MS-NMR) allows for the direct analysis of minor components in a complex mixture without the need for complete isolation. iipseries.orgnih.gov This integrated approach is powerful for "dereplication," the rapid identification of known compounds in an extract, which saves time and resources by focusing efforts on novel structures. For a compound like anthranoyllycoctonine, these methods can rapidly confirm its presence in a crude plant extract and provide initial structural data from a very small amount of material. iipseries.org

Development of Bioanalytical Methods for Anthranoyllycoctonine in Biological Matrices

To understand the fate of anthranoyllycoctonine in a biological system, robust and sensitive bioanalytical methods are required to detect and quantify the compound in complex matrices like blood, serum, or plasma. Such methods are crucial for pharmacokinetic studies and for diagnosing potential exposure in animals.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity and selectivity. nih.govresearchgate.netpharmjournal.ru These methods typically involve a sample preparation step, such as protein precipitation with a solvent like acetonitrile, to remove interfering macromolecules from the plasma or serum sample. researchgate.netpharmjournal.ru An internal standard, a compound with similar chemical properties to the analyte, is added to correct for variations during sample processing and analysis. researchgate.net

The LC-MS/MS instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecular ion of anthranoyllycoctonine, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides a very high degree of specificity, minimizing interference from other components in the biological matrix. researchgate.netnih.gov Validated methods for related diterpenoid alkaloids in rat plasma have achieved lower limits of quantification (LLOQ) in the low ng/mL range, demonstrating the high sensitivity required for such studies. researchgate.netpharmjournal.runih.gov Notably, anthranoyllycoctonine itself has been identified as a key differential metabolite in a human serum metabolomics study, confirming its detectability in biological fluids using advanced mass spectrometry platforms. nih.gov

| Alkaloid(s) | Matrix | Method | Sample Preparation | LLOQ | Reference |

|---|---|---|---|---|---|

| Lappaconitine (B608462) & N-desacetyllappaconitine | Human Plasma & Blood | HPLC-MS/MS | Acetonitrile protein precipitation | 0.50 ng/mL | pharmjournal.ru |

| Isotalatizidine | Rat Plasma | UPLC-MS/MS | Acetonitrile protein precipitation | 1 ng/mL | researchgate.net |

| Yunaconitine & Crassicauline A | Human Serum | LC-MS/MS | Not specified | 0.1 ng/mL | nih.gov |

| Five Aminoalcohol-Diterpenoid Alkaloids | Rat Plasma | UFLC-MS/MS | Methanol protein precipitation | Not specified | nih.gov |

| Methyllycaconitine (B43530) & Deltaline | Bovine Serum | Not specified | Not specified | Not specified | frontiersin.org |

Research Applications and Future Directions for Anthranoyllycoctonine

Anthranoyllycoctonine as a Chemical Probe for Neuropharmacological Studies